REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[C:11]([OH:15])(=[O:14])[CH:12]=[CH2:13].[CH2:16]([C:18]([CH2:23]O)([CH2:21]O)[CH2:19][CH3:20])O.C1CC=CC=1>>[CH3:20][CH2:19][C:18]([CH2:23][O:14][C:11]([CH:12]=[CH2:13])=[O:15])([CH2:21][O:9][C:6]([CH:7]=[CH2:8])=[O:10])[CH2:16][O:4][C:1]([CH:2]=[CH2:3])=[O:5] |f:0.1.2.3|
|
Name
|
|
Quantity
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177.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |